3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide
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Overview
Description
3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the phenyl and butanamide moieties. The amino and hydroxyl groups are then introduced through specific reactions such as amination and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The phenyl group may also play a role in binding to hydrophobic pockets within target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide shares structural similarities with other compounds such as:
- 3-amino-2-hydroxy-N-(3-methylbutyl)propanamide
- 4-phenylbutanamide derivatives
Uniqueness
The unique combination of functional groups in this compound gives it distinct chemical and biological properties
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)8-9-17-15(19)14(18)13(16)10-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10,16H2,1-2H3,(H,17,19) |
InChI Key |
WABAJXKDQWZIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C(C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
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